7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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Overview
Description
7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-methylbenzyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Introduction of the 4-Methylbenzyl Group: This step involves the alkylation of the pyrrolo[2,3-d]pyrimidine core with 4-methylbenzyl halides under basic conditions.
Addition of Phenyl Groups: The phenyl groups can be introduced through various methods, including Suzuki coupling reactions or direct arylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1h)-one
- 3-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3h)-one
Uniqueness
7-(4-methylbenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C26H21N3O |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
7-[(4-methylphenyl)methyl]-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H21N3O/c1-18-12-14-19(15-13-18)16-29-24(21-10-6-3-7-11-21)22(20-8-4-2-5-9-20)23-25(29)27-17-28-26(23)30/h2-15,17H,16H2,1H3,(H,27,28,30) |
InChI Key |
YSMUXNXMCXKCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C3=C2N=CNC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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